molecular formula C18H11B B3038743 5-Bromobenzo[c]phenanthrene CAS No. 89523-51-3

5-Bromobenzo[c]phenanthrene

Cat. No. B3038743
CAS RN: 89523-51-3
M. Wt: 307.2 g/mol
InChI Key: WWCQJSKCEVYQID-UHFFFAOYSA-N
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Patent
US08507106B2

Procedure details

180 g of the 1-bromo-4-[1-(2-methoxyvinyl) phenyl]naphthalene obtained and 1.0 L of dichloromethane were placed in a flask. During stirring at room temperature, 25 mL of methanesulfonic acid were added to the flask. Stirring was conducted at room temperature for 8 hours. After the completion of the reaction, 1 L of a 10% aqueous solution of potassium carbonate was added. An aqueous phase was removed and an organic phase which had been separated was washed with water and saturated brine, and then dried with magnesium sulfate. After the magnesium sulfate was filtered out, the organic phase was concentrated. The resulting residue was purified by means of silica gel column chromatography, whereby 24.4 g (yield: 15%) of 5-bromobenzo[c]phenanthrene was obtained.
Name
1-bromo-4-[1-(2-methoxyvinyl) phenyl]naphthalene
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1C2C(=CC=CC=2)[C:5]([C:12]2(C=COC)[CH:17]=[CH:16][CH:15]=[CH:14][CH2:13]2)=[CH:4][CH:3]=1.CS(O)(=O)=O.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Br:1][C:2]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:5]2[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[CH:5]=[CH:4][C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
1-bromo-4-[1-(2-methoxyvinyl) phenyl]naphthalene
Quantity
180 g
Type
reactant
Smiles
BrC1=CC=C(C2=CC=CC=C12)C1(CC=CC=C1)C=COC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
During stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
An aqueous phase was removed
CUSTOM
Type
CUSTOM
Details
an organic phase which had been separated
WASH
Type
WASH
Details
was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the magnesium sulfate was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by means of silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=CC=2C=CC=3C=CC=CC3C2C2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 24.4 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.